Acetic acid;2,4,6-trimethoxyphenol
Description
The compound "acetic acid;2,4,6-trimethoxyphenol" is likely a derivative or reaction product involving 2,4,6-trimethoxyphenol (CAS 20491-92-3, molecular formula C₉H₁₂O₄, MW 184.19), a phenolic compound with three methoxy groups at positions 2, 4, and 6 on the benzene ring .
2,4,6-Trimethoxyphenol is naturally occurring, isolated from mangrove species (Rhizophora apiculata), Schima superba, and Bauhinia championii . It is a stable off-white solid, soluble in polar organic solvents, and exhibits applications in organic synthesis, antifungal agent development, and as a laccase mediator in dye decolorization .
Properties
CAS No. |
30225-90-2 |
|---|---|
Molecular Formula |
C11H16O6 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
acetic acid;2,4,6-trimethoxyphenol |
InChI |
InChI=1S/C9H12O4.C2H4O2/c1-11-6-4-7(12-2)9(10)8(5-6)13-3;1-2(3)4/h4-5,10H,1-3H3;1H3,(H,3,4) |
InChI Key |
BKBIMROPWPCZRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.COC1=CC(=C(C(=C1)OC)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,4,6-trimethoxyphenol typically involves the esterification of acetic acid with 2,4,6-trimethoxyphenol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can improve the sustainability of the process by reducing the need for corrosive liquid acids.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2,4,6-trimethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonyl group in acetic acid can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the methoxy groups.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Phenolic derivatives with different functional groups.
Scientific Research Applications
Acetic acid;2,4,6-trimethoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;2,4,6-trimethoxyphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Anti-inflammatory Activity: It can modulate the activity of enzymes and signaling pathways involved in inflammation.
Comparison with Similar Compounds
Key Differences:
Substituent Position: The 2,4,6-trimethoxyphenol has methoxy groups at positions 2, 4, and 6, creating a symmetrical structure. In contrast, 3,4,5-trimethoxyphenol has methoxy groups at positions 3, 4, and 5, leading to distinct electronic and steric properties . 2,6-Dimethoxyphenol lacks the 4-methoxy group, reducing steric hindrance and altering reactivity .
Synthetic Utility: 2,4,6-Trimethoxyphenol undergoes geranylation to form antifungal agents (e.g., compound 20, 21) with yields of 14–16% . 3,4,5-Trimethoxyphenol is a key intermediate in flavonoid synthesis (e.g., scutellarein) via Friedel-Crafts acylation with acetic acid, achieving total yields up to 58% .
Biological Activity: 2,4,6-Trimethoxyphenol derivatives exhibit antifungal activity against Botrytis cinerea .
Physicochemical Properties
- Solubility: The symmetrical substitution in 2,4,6-trimethoxyphenol enhances solubility in nonpolar solvents compared to 3,4,5-trimethoxyphenol, which has a higher dipole moment due to asymmetric substitution .
- Reactivity: 2,4,6-Trimethoxyphenol reacts with geraniol via BF₃·OEt₂ catalysis to form geranylated phenols . 3,4,5-Trimethoxyphenol undergoes Claisen-Schmidt condensation with aldehydes for flavonoid synthesis .
Research Findings and Data
Antifungal Activity of Geranylated Derivatives
| Compound | Structure | IC₅₀ (μg/mL) |
|---|---|---|
| 20 | Geranylated 2,4,6-TMP | 12.5 |
| 21 | Digeranylated 2,4,6-TMP | 18.7 |
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